
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including cyclization and condensation processes. For instance, compounds with triazolothiadiazole structures have been synthesized through cyclocondensation reactions, utilizing specific reagents to form the desired scaffold (Thabet et al., 2011). Such methodologies underscore the intricate synthesis strategies required for complex molecules, highlighting the synthesis process's precision and complexity.
Molecular Structure Analysis
The molecular structure of complex compounds like the one is typically elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods provide detailed insights into the compound's structure, including bond lengths, angles, and the overall three-dimensional arrangement. For example, studies on related molecules have determined structures through X-ray crystallography, revealing specific dihedral angles and planarity within the molecule (Zhang et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving such complex molecules often include nucleophilic substitutions, electrophilic additions, and cyclization reactions. The reactivity of specific functional groups within the molecule, such as thioether, amide, and triazole rings, plays a critical role in its chemical behavior. Moreover, the presence of these functional groups contributes to the molecule's chemical properties, including its potential biological activity and interaction with biological targets.
Physical Properties Analysis
The physical properties of complex organic compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess these properties, providing insights into the compound's stability, phase transitions, and suitability for various applications.
Chemical Properties Analysis
The chemical properties of such molecules, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for their application and handling. Studies on related compounds have explored their reactivity, highlighting the importance of understanding these properties for synthesizing and working with such complex molecules.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
- A study by Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibiting significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines, suggesting the therapeutic potential of such compounds in cancer treatment (Tumosienė et al., 2020).
Antimicrobial and Antifungal Agents
- Research by Helal et al. (2013) focused on synthesizing novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Helal et al., 2013).
Anticancer Cell Migration and Growth Inhibition
- A study by Šermukšnytė et al. (2022) synthesized 1,2,4-triazol-3-ylthioacetohydrazide derivatives, showing pronounced cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines, indicating their potential use in cancer therapy and antimetastatic applications (Šermukšnytė et al., 2022).
Synthesis and Characterization for Antimicrobial Activity
- Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, exhibiting antimicrobial activities against bacterial and fungal strains, contributing to the development of new antimicrobial compounds (Wardkhan et al., 2008).
Propiedades
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3S2/c1-2-36-20-12-10-19(11-13-20)33-23(31-32-27(33)38-17-24(34)30-26-28-14-15-37-26)16-29-25(35)22-9-5-7-18-6-3-4-8-21(18)22/h3-15H,2,16-17H2,1H3,(H,29,35)(H,28,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQJMWUWDOHYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)
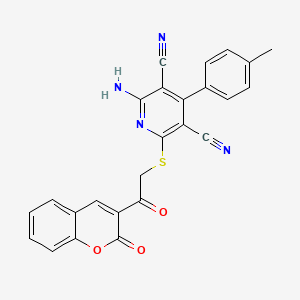
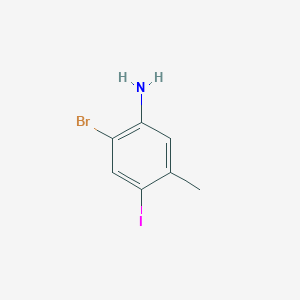
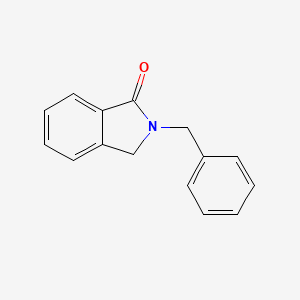



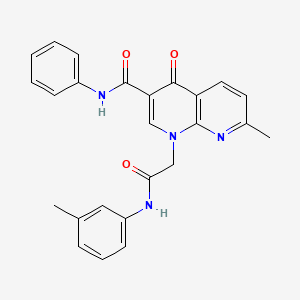
![7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2481386.png)
![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)
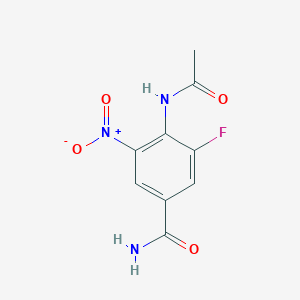
![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)
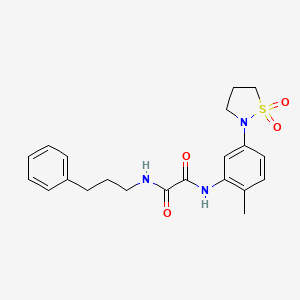
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)